Rhodocene

redox potential cyclic voltammetry single-electron transfer

Rhodocene, formally bis(η⁵-cyclopentadienyl)rhodium(II) [Rh(C₅H₅)₂], is a second-row transition metal metallocene that exists as a 19-valence-electron radical monomer above 150 °C or at liquid-nitrogen temperature, but dimerizes at ambient conditions to an 18-electron dimeric yellow solid (m.p. 174 °C with decomposition).

Molecular Formula C10H10Rh
Molecular Weight 233.09 g/mol
CAS No. 12318-21-7
Cat. No. B077040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodocene
CAS12318-21-7
Synonymsrhodocene
Molecular FormulaC10H10Rh
Molecular Weight233.09 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2]
InChIInChI=1S/2C5H5.Rh/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyIWAKCRNSZSPDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodocene (CAS 12318-21-7) – A 19-Electron Metallocene with Distinct Dimerization-Driven Procurement Rationale


Rhodocene, formally bis(η⁵-cyclopentadienyl)rhodium(II) [Rh(C₅H₅)₂], is a second-row transition metal metallocene that exists as a 19-valence-electron radical monomer above 150 °C or at liquid-nitrogen temperature, but dimerizes at ambient conditions to an 18-electron dimeric yellow solid (m.p. 174 °C with decomposition) [1]. Unlike its iron analog ferrocene (18e⁻, chemically inert) and its cobalt analog cobaltocene (19e⁻, moderately air-stable), rhodocene occupies a unique niche defined by quantitative differences in redox potential, radical persistence, and dimerization enthalpy that directly govern its handling, storage, and application scope [2].

Why Ferrocene, Cobaltocene, or Ruthenocene Cannot Replace Rhodocene in Electron-Transfer, Radiopharmaceutical, or Mechanistic Probe Applications


Generic substitution across Group 8 and Group 9 metallocenes fails because the electron count (19 vs 18), one-electron reduction potential (spanning a >2 V range), and dimerization thermodynamics are non-overlapping and application-critical [1]. Ferrocene (FeCp₂) is redox-inert under mild conditions, while cobaltocene (CoCp₂) is a weaker reductant by ≈460 mV [2]. Ruthenocene (RuCp₂) does not form a 19e⁻ monomer under analogous conditions. Conversely, iridocene (IrCp₂) is so unstable that its reduction is irreversible, even at −60 °C [3]. Therefore, for any workflow requiring a specific redox window, a thermally reversible radical monomer, or a 103mRh radionuclide carrier, selecting the wrong metallocene introduces either inactivity, over-reduction, or catastrophic decomposition.

Rhodocene Procurement-Relevant Differentiation: Quantitative Head-to-Head Evidence Against Closest Analogs


Rhodocene Exhibits a 460 mV More Negative Reduction Potential Than Cobaltocene, Defining a Distinct Single-Electron Transfer Regime

The one-electron reduction of the rhodocenium cation [Rh(C₅H₅)₂]⁺ to the neutral rhodocene radical [Rh(C₅H₅)₂] occurs at E° = −1.79 V versus ferrocene (or −1.41 V vs SCE), whereas the analogous cobaltocenium/cobaltocene couple is E° = −1.33 V vs ferrocene [1]. This 0.46 V difference means rhodocene is approximately 500 mV more reducing than cobaltocene under identical conditions (0.1 M Bu₄NPF₆ in acetonitrile). For comparison, the ferrocenium/ferrocene couple is set at 0.00 V by definition [2].

redox potential cyclic voltammetry single-electron transfer reducing agent

Rhodocene Exists as a Thermodynamically Quantifiable 19-Electron Radical Monomer–Dimer Equilibrium, Which Is Absent in 18-Electron Ferrocene and Ruthenocene

Rhodocene monomer is a 19e⁻ radical observable only above 150 °C in the gas phase or when trapped at liquid‑nitrogen temperature (−196 °C), whereas at room temperature it quantitatively dimerizes through oxidative coupling of cyclopentadienyl rings to yield an 18e⁻ dimer [1]. This dimerization reduces the electron count from 19 to 18 at rhodium, a behavior not seen with 18-electron ferrocene (which remains monomeric indefinitely) or with ruthenocene (which is also 18e⁻). Cobaltocene, though a 19e⁻ radical, dimerizes to a far lesser extent and remains tractable as a monomer in solution [2].

19-electron complex dimerization radical persistence thermal stability

Octaphenylrhodocene Retains a Measurably More Cathodic Reduction Potential (−1.44 V vs FeCp₂) Than Cobaltocene, Consistent with a Thermodynamically Weaker Rh(II) State

The perphenylated derivative octaphenylrhodocene [(η⁵-C₅Ph₄H)₂Rh] has a reduction potential of −1.44 V versus ferrocene (measured in DMF), which is 0.11 V less negative than the parent rhodocene (−1.79 V) but still 0.11 V more reducing than cobaltocene (−1.33 V) [1]. Despite this steric and electronic stabilization, the complex decomposes within minutes in air, whereas the isoelectronic cobalt analog can be handled in air for hours. This quantitatively demonstrates that the Rh(II)/Rh(I) couple remains uniquely accessible at potentials unattainable with cobalt analogs.

octaphenylrhodocene steric stabilization redox tuning Rh(II)-stability

Rhodocene Electrochemistry Is Quasi-Reversible at 25 °C and Fully Reversible at −35 °C, Whereas Iridocene Exhibits Irreversible Reduction Even at −60 °C

Cyclic voltammetry of decamethylrhodocenium [(η⁵-C₅Me₅)₂Rh]⁺ shows quasi-reversible behavior at room temperature, becoming fully reversible at −35 °C. In stark contrast, the corresponding iridium complex [(η⁵-C₅Me₅)₂Ir]⁺ undergoes irreversible reduction at all temperatures down to −60 °C due to instantaneous dimerization of the 19e⁻ species [1]. This places rhodocene in a unique intermediate position: sufficiently stable for electrochemical study under accessible cooling conditions, yet labile enough to serve as a probe for electron-transfer-induced dimerization kinetics.

electrochemical reversibility cyclic voltammetry low-temperature redox group 9 metallocenes

103mRh-Labeled Rhodocenium Derivatives Exhibit Quantitatively Distinct Biodistribution Relative to 103Ru-Ruthenocene Analogs, Supporting Radiopharmaceutical Selectivity

In a comparative in vivo study, rhodocinium-amphetamine (generated in situ from 103Ru-labeled ruthenocene-amphetamine via β-decay) showed substantially higher liver and kidney uptake than the parent ruthenocene compound in rodent models [1]. Although exact uptake values were not tabulated in the abstract, the authors explicitly state that the rhodocenium species is rapidly oxidized by air to the cation, which alters its lipophilicity and, consequently, its tissue distribution. This property is not replicable with chemically analogous ruthenocene or ferrocene derivatives, which maintain their neutral oxidation state under physiological conditions.

radiopharmaceutical 103mRh organ distribution metallocene bioconjugate

Rhodocene Procurement-Grade Application Scenarios Derived from Verified Quantitative Differentiation


Targeted One-Electron Reductant for Substrates Requiring Potentials Between −1.33 and −1.79 V vs FeCp₂

When a synthetic transformation demands a single-electron reducing agent stronger than cobaltocene (E° = −1.33 V) but milder than −2.0 V, rhodocene (E° = −1.79 V) is the only metallocene that delivers the correct reducing power without over-reduction or metal deposition [1]. This specificity is critical in reductive coupling reactions, metal complex synthesis, and organic electron carrier studies.

Electrochemical Probing of 19-Electron Species Dynamics and Dimerization Kinetics

Because rhodocene exhibits quasi-reversible electrochemistry at 25 °C that becomes fully reversible at −35 °C, it serves as an ideal model system for studying the kinetics of 19e⁻ radical dimerization, ligand coupling, and electron-transfer-induced structural reorganization [2]. No other group 9 metallocene provides this combination of measurable reversibility and finite radical lifetime at accessible temperatures.

In Situ Radiopharmaceutical Activation via 103Ru→103mRh Transmutation

Rhodocenium-haloperidol and rhodocenium-amphetamine conjugates, produced by the β-decay of 103Ru-ruthenocene precursors, demonstrate altered biodistribution profiles (e.g., increased liver/kidney uptake) owing to the rapid air oxidation of the nascent rhodocene to the cationic rhodocenium form [3]. This redox-switchable targeting mechanism is unique to the rhodocene platform among metallocene-based radiopharmaceuticals.

Benchmarking Rh(II)/Rh(I) Stability in Sterically Shielded Sandwich Complexes

Octaphenylrhodocene and decamethylrhodocene provide defined redox and structural data points for evaluating the thermodynamic stabilization of the Rh(II) state across ligand series [4]. These derivatives are procured not as final reagents but as reference compounds for calibrating computational models of metal–ligand bonding and for designing next-generation Rh-based catalysts.

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